

Technical Support Center: Quinotolast Sodium Solubility & Formulation Guide

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Compound of Interest

Compound Name: *Quinotolast sodium*

Cat. No.: *B1240975*

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Executive Summary & Compound Profile

Quinotolast sodium (MCI-826) is the sodium salt of a quinolizine-based anti-allergic agent.^[1]
^[2] While the sodium salt form improves initial dissolution compared to the free acid, the compound possesses a significant hydrophobic core (phenoxy-quinolizine moiety) that creates thermodynamic instability in purely aqueous environments at neutral pH.^[1]

This guide addresses the most common technical support tickets: precipitation upon dilution ("crashing out"), pH-dependent solubility shifts, and the preparation of stable vehicles for in vivo administration.^[1]

Compound Snapshot

Property	Data	Notes
CAS No.	101193-62-8	Sodium Salt
Molecular Weight	370.30 g/mol	
Molecular Formula	C ₁₇ H ₁₁ N ₆ NaO ₃	
Primary Solvent	DMSO	Solubility ≥ 57.5 mg/mL (155 mM)
Aqueous Solubility	Low / pH-dependent	Forms suspensions at >1 mg/mL in saline without co-solvents.[1][2][3]
pKa (Tetrazole)	~4.5 - 5.0	Protonation at acidic pH causes immediate precipitation.[1][2]

Solubility Troubleshooting (FAQ & Diagnostics)

Q1: Why does Quinotolast sodium precipitate immediately when I dilute my DMSO stock into cell culture media?

Diagnosis: This is the "Solvent Shift" phenomenon. Mechanism: **Quinotolast sodium** is highly soluble in DMSO (aprotic, polar). When you introduce a small volume of DMSO stock into a large volume of aqueous media (protic, polar), the solvent environment changes drastically. The hydrophobic hydration shell cannot form fast enough around the phenoxy-quinolizine core, leading to rapid aggregation (precipitation).[1][2] Solution:

- **Step-Down Dilution:** Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 1:10 in PBS/Media) to assess stability.
- **Warm the Media:** Pre-warm culture media to 37°C before adding the drug. Cold media accelerates precipitation.[2]
- **Vortex Immediately:** Add the DMSO stock while vortexing the media to prevent local high-concentration pockets.[1][2]

Q2: I am seeing variable results in my in vivo data. Could this be a solubility issue?

Diagnosis: Likely dosing heterogeneity due to unstable suspension.[2] Mechanism: At concentrations required for in vivo work (e.g., 5 mg/mL), **Quinotolast sodium** in pure saline often forms a "suspended solution" rather than a clear solution. If this suspension is not uniform, animals receive variable effective doses. Solution: Switch to a Co-Solvent System or Cyclodextrin Complexation (See Section 4: Advanced Protocols).[2]

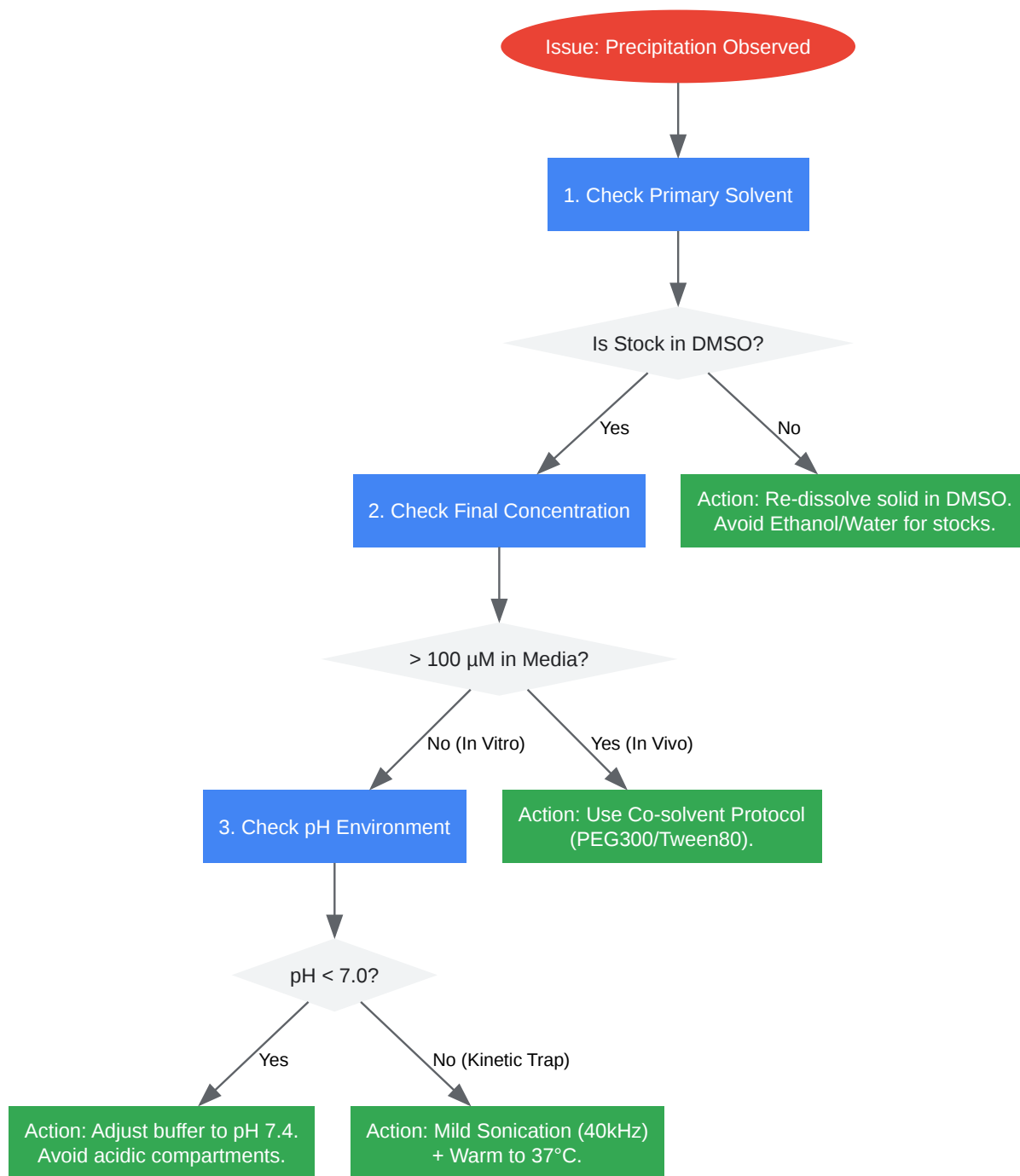
Q3: Can I acidify the solution to dissolve the precipitate?

WARNING: Absolutely NOT. Mechanism: Quinotolast contains a tetrazole ring.[2][3] In its sodium salt form, it is ionized and relatively soluble. Adding acid (lowering pH) protonates the tetrazole (converting it to the free acid form), which is practically insoluble in water. This will worsen the precipitation. Rule: Maintain pH > 7.0 for maximum solubility.

Visual Troubleshooting Workflows

Diagram 1: The Solubility Decision Tree

Use this logic flow to resolve precipitation issues during experiment setup.



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Caption: Logic flow for diagnosing precipitation. Blue nodes indicate diagnostic steps; Green nodes indicate corrective actions.

Validated Formulation Protocols

Protocol A: Standard Stock Solution (In Vitro)

Target: 50 mM Stock in DMSO Stability: 6 months at -80°C.[1][2]

- Weigh 18.5 mg of **Quinotolast sodium**.[2]
- Add 1.0 mL of high-grade anhydrous DMSO.
- Vortex for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.
- Aliquot into amber vials (avoid freeze-thaw cycles).

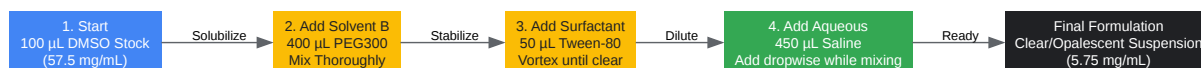
Protocol B: High-Stability In Vivo Vehicle (Co-Solvent)

Target: 5.75 mg/mL (Suspended Solution) for IP/Oral administration.[1][2] Context: This formulation uses PEG300 and Tween-80 to stabilize the hydrophobic core in an aqueous saline base.[1][2]

Reagents Required:

- **Quinotolast Sodium** Stock (57.5 mg/mL in DMSO)[1][2][4]
- PEG300[1][2][4]
- Tween-80[1][2][4]
- Sterile Saline (0.9% NaCl)[1][2]

Workflow: Critical: Follow the order of addition strictly to prevent irreversible crashing out.



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Caption: Step-by-step addition order for the PEG/Tween/Saline formulation. Reversing this order will cause precipitation.[2]

Protocol Steps:

- Prepare Stock: Ensure your DMSO stock is at 57.5 mg/mL.
- Solvent B: Add 10% volume of DMSO stock to a sterile tube. Add 40% volume of PEG300. Vortex immediately.
- Surfactant: Add 5% volume of Tween-80. Vortex until homogenous.
- Aqueous Phase: Slowly add 45% volume of pre-warmed Saline.
 - Note: The solution may turn opalescent (cloudy). This is normal for a "suspended solution." [2]
- Final Check: Sonicate for 2-5 minutes to ensure particle size uniformity before injection.

Protocol C: Cyclodextrin Complexation (Alternative)

If Tween-80 is toxic to your specific model, use SBE- β -CD (Sulfobutyl ether-beta-cyclodextrin). [1][2]

- Prepare 20% SBE- β -CD in Saline (w/v). Ensure it is fully dissolved (clear). [1][2][4]
- Mix 10% DMSO stock + 90% SBE- β -CD solution.
- Sonicate for 10 minutes.

References

- PubChem. (2023). [1][2] **Quinotolast Sodium** (Compound CID 14600474). [1][2] National Library of Medicine. [2] Retrieved from [Link][1][2]

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Sources

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